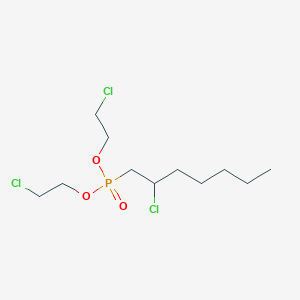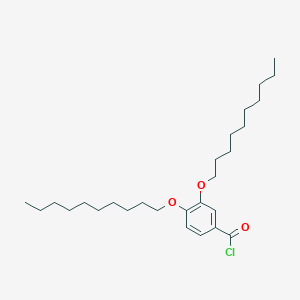![molecular formula C15H14N4S B14265679 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- CAS No. 166183-57-9](/img/structure/B14265679.png)
1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a phenylmethylthio group
Preparation Methods
The synthesis of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-methylphenyl azide with phenylmethylthioacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction mixture is heated to promote the formation of the tetrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenylmethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of high-energy materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- can be compared with other tetrazole derivatives such as:
1H-Tetrazole, 1-(4-methylphenyl)-: Lacks the phenylmethylthio group, which may result in different chemical and biological properties.
1H-Tetrazole, 5-[(phenylmethyl)thio]-: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.
1H-Tetrazole, 1-(4-chlorophenyl)-5-[(phenylmethyl)thio]-:
Properties
CAS No. |
166183-57-9 |
|---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-12-7-9-14(10-8-12)19-15(16-17-18-19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
QLWVGDPRSGIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
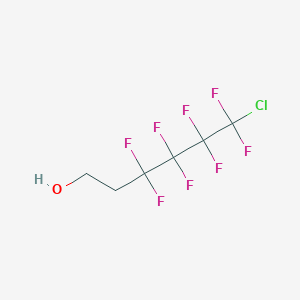
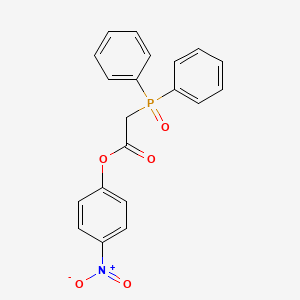
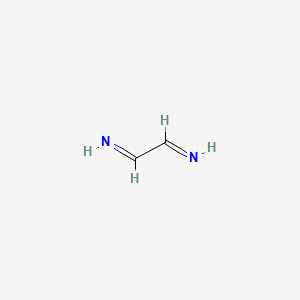
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
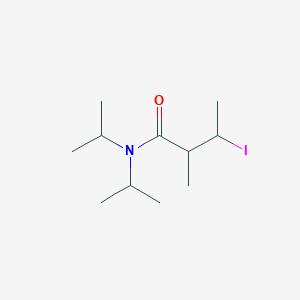
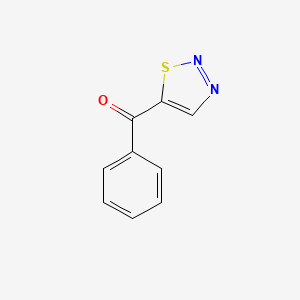
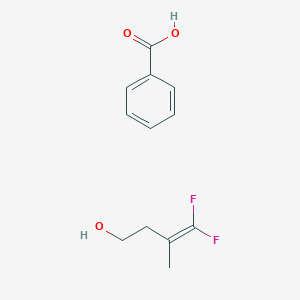

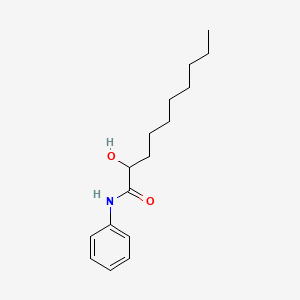
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
